

Application Notes and Protocols for LT-540-717 in High-Throughput Screening

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Compound of Interest

Compound Name: LT-540-717

Cat. No.: B15139222

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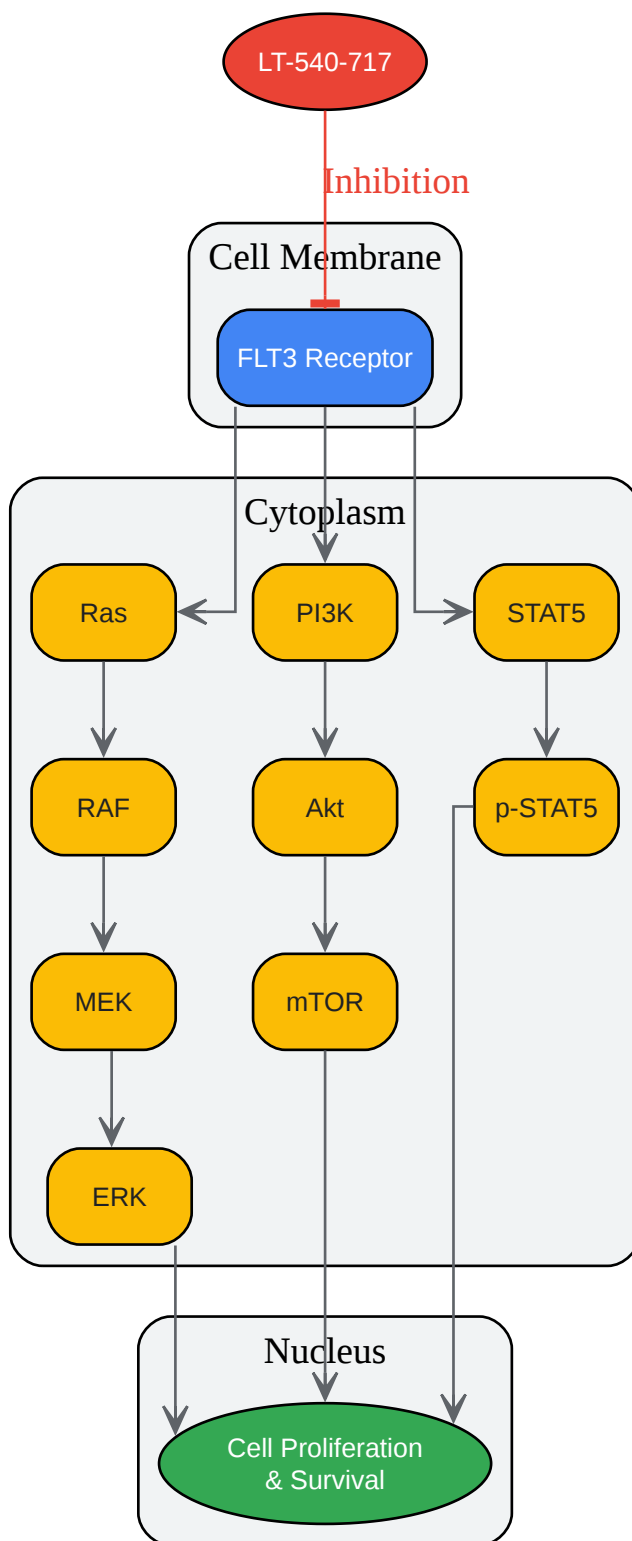
Introduction

LT-540-717 is a novel and potent, orally bioavailable FMS-like tyrosine kinase 3 (FLT3) inhibitor.[1] It demonstrates significant potential in the treatment of acute myeloid leukemia (AML), particularly in patient populations harboring FLT3 mutations.[1] Activating mutations in the FLT3 receptor are one of the most common genetic alterations in AML, leading to constitutive activation of downstream signaling pathways that promote cell proliferation and survival.[1][2][3] **LT-540-717** has shown high potency with an IC50 value of 0.62 nM against FLT3 and exhibits inhibitory activity against various acquired FLT3 mutations. These application notes provide a comprehensive overview and detailed protocols for the utilization of **LT-540-717** in high-throughput screening (HTS) campaigns to identify and characterize novel FLT3 inhibitors.

Mechanism of Action and Signaling Pathway

FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. In AML, mutations such as internal tandem duplications (ITD) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD) lead to ligand-independent constitutive activation of the receptor. This results in the aberrant activation of downstream signaling cascades, primarily the Ras/MAPK and PI3K/Akt pathways, and often involves the STAT5 signaling pathway, which collectively

drive leukemic cell growth and survival. **LT-540-717** acts by inhibiting the kinase activity of FLT3, thereby blocking these downstream signals.

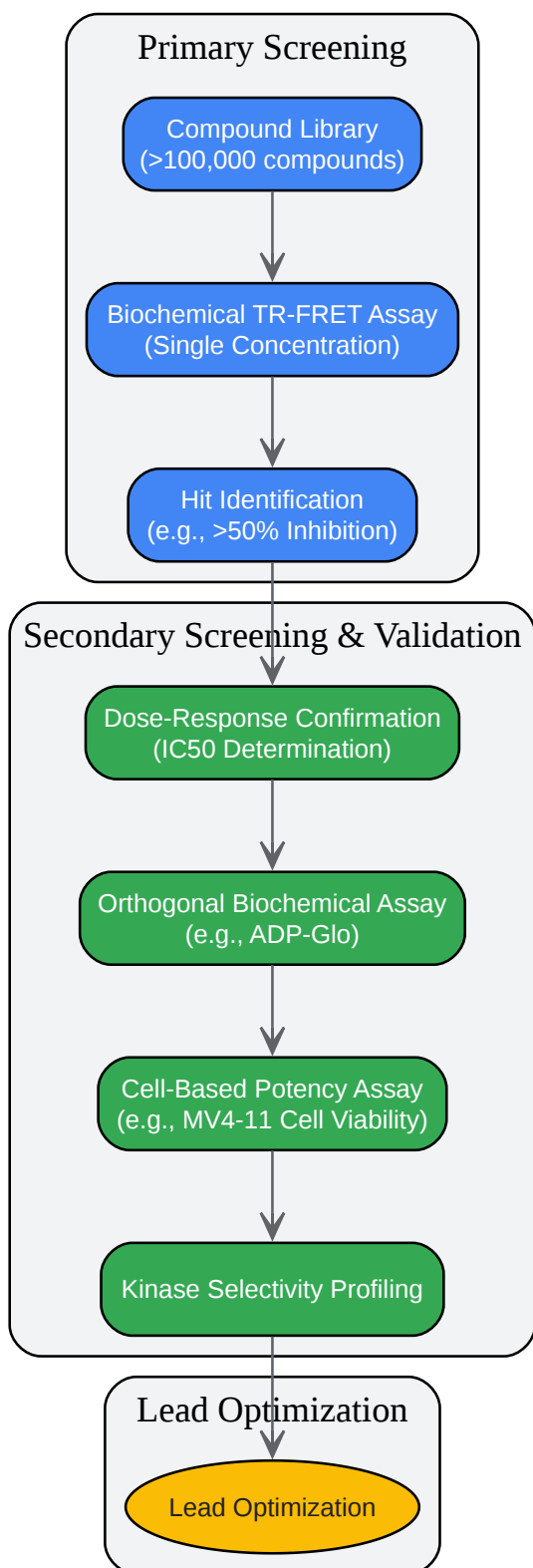


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Caption: FLT3 Signaling Pathway and **LT-540-717** Inhibition.

High-Throughput Screening Workflow

A typical HTS campaign to identify novel FLT3 inhibitors involves a primary screen of a large compound library using a biochemical assay, followed by secondary confirmation and validation using cell-based assays. This workflow ensures the identification of potent and cell-permeable compounds with the desired mechanism of action.



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Caption: High-Throughput Screening Workflow for FLT3 Inhibitors.

Quantitative Data Summary

The following tables summarize the inhibitory activity of **LT-540-717** and representative data for hypothetical hits from an HTS campaign.

Table 1: Inhibitory Activity of **LT-540-717**

Assay Type	Target/Cell Line	Parameter	Value
Biochemical	FLT3 (Wild-Type)	IC50	0.62 nM
Cell-Based	MV4-11 (FLT3-ITD)	GI50	1.5 nM
Cell-Based	MOLM-13 (FLT3-ITD)	GI50	2.1 nM
Cell-Based	BaF3-FLT3-ITD	Proliferation IC50	0.8 nM
Cell-Based	BaF3-FLT3-D835V	Proliferation IC50	1.2 nM

Table 2: Representative HTS Campaign Data

Compound ID	Primary Screen (% Inhibition @ 1 μ M)	TR-FRET IC50 (nM)	MV4-11 Cell Viability GI50 (nM)
LT-540-717 (Control)	98%	0.62	1.5
HTS-Hit-001	85%	25	75
HTS-Hit-002	72%	150	450
HTS-Hit-003	91%	12	30
Negative Control	2%	>10,000	>10,000

Experimental Protocols

Protocol 1: Primary High-Throughput Screening - TR-FRET Biochemical Assay

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibition of FLT3 kinase activity. TR-FRET is a robust technology for

HTS, offering a homogenous format with high sensitivity and low background interference.

Objective: To identify compounds that inhibit FLT3 kinase activity from a large chemical library.

Materials:

- Recombinant human FLT3 protein
- Biotinylated poly-GT peptide substrate
- Europium-labeled anti-phosphotyrosine antibody (Donor)
- Streptavidin-conjugated acceptor fluorophore (e.g., APC)
- ATP
- Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
- Test compounds and **LT-540-717** (control) dissolved in DMSO
- Low-volume 384-well assay plates (e.g., black, shallow well)
- TR-FRET-compatible plate reader

Procedure:

- Prepare the assay reagents in the assay buffer.
- Dispense 2 μ L of test compound or control (e.g., 1 μ M final concentration) into the assay wells.
- Add 4 μ L of FLT3 enzyme solution to each well.
- Incubate for 15 minutes at room temperature.
- Initiate the kinase reaction by adding 4 μ L of a solution containing the peptide substrate and ATP.

- Incubate for 60 minutes at room temperature.
- Stop the reaction and detect phosphorylation by adding 10 μ L of a solution containing the europium-labeled antibody and streptavidin-conjugated acceptor.
- Incubate for 60 minutes at room temperature to allow for antibody binding.
- Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths.
- Calculate the TR-FRET ratio and determine the percent inhibition for each compound relative to positive (no inhibitor) and negative (no enzyme) controls.

Protocol 2: Secondary Screening - Cell-Based Proliferation Assay

This protocol uses an AML cell line endogenously expressing a mutant FLT3 (e.g., MV4-11) to assess the cell-based potency of compounds identified in the primary screen. Cell viability is measured using a luminescent assay that quantifies ATP levels.

Objective: To determine the half-maximal growth inhibition (GI₅₀) of hit compounds in a relevant cancer cell line.

Materials:

- MV4-11 human AML cell line (ATCC CRL-9591)
- RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin
- Test compounds and **LT-540-717** (control) dissolved in DMSO
- White, clear-bottom 96-well or 384-well cell culture plates
- CellTiter-Glo® Luminescent Cell Viability Assay reagent
- Luminometer plate reader

Procedure:

- Culture MV4-11 cells to a sufficient density.
- Seed the cells into the wells of the assay plate at a density of 1×10^4 cells/well in 100 μ L of medium.
- Prepare serial dilutions of the test compounds and controls in culture medium.
- Add the diluted compounds to the cells. The final DMSO concentration should not exceed 0.5%.
- Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
- Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
- Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (e.g., 100 μ L for a 96-well plate).
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.
- Calculate the percent viability relative to DMSO-treated control cells and determine the GI₅₀ values using a non-linear regression analysis.

Conclusion

LT-540-717 is a highly potent FLT3 inhibitor with significant therapeutic potential for AML. The protocols outlined in these application notes provide a robust framework for utilizing **LT-540-717** as a reference compound in high-throughput screening campaigns aimed at discovering novel FLT3 inhibitors. The combination of a biochemical primary screen with cell-based secondary assays is a proven strategy for identifying promising lead candidates for further drug development.

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